molecular formula C24H23NO2 B594056 (2-hydroxy-1-pentylindol-3-yl)-naphthalen-1-ylmethanone CAS No. 1427325-32-3

(2-hydroxy-1-pentylindol-3-yl)-naphthalen-1-ylmethanone

Cat. No.: B594056
CAS No.: 1427325-32-3
M. Wt: 357.453
InChI Key: ZQYSLICSZDIUTJ-FCQUAONHSA-N
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Description

(2-hydroxy-1-pentylindol-3-yl)-naphthalen-1-ylmethanone is a significant metabolite of JWH 018, a synthetic cannabinoid receptor agonist. JWH 018 gained popularity as one of the active components in herbal blends marketed as legal alternatives to cannabis. The 2-hydroxyindole metabolite is formed through the hydroxylation of the indole ring of JWH 018, which is a crucial step in its metabolic pathway .

Safety and Hazards

JWH 018 and its metabolites are not intended for human or veterinary use due to their potential harmful effects . The intake of synthetic cannabinoids can lead to several intoxications in humans, including cardiac toxicity .

Biochemical Analysis

Biochemical Properties

JWH 018 2-hydroxyindole metabolite plays a crucial role in biochemical reactions, particularly in the metabolism of synthetic cannabinoids. This compound interacts with various enzymes, including cytochrome P450 enzymes, which are responsible for its hydroxylation. The interaction with these enzymes leads to the formation of the 2-hydroxyindole metabolite from JWH 018. Additionally, this metabolite can interact with glucuronosyltransferase enzymes, leading to its conjugation with glucuronic acid, which enhances its solubility and facilitates its excretion from the body .

Cellular Effects

JWH 018 2-hydroxyindole metabolite influences various cellular processes. It can affect cell signaling pathways by interacting with cannabinoid receptors, particularly the CB1 and CB2 receptors. These interactions can alter gene expression and cellular metabolism. For instance, the binding of this metabolite to CB1 receptors in neuronal cells can modulate neurotransmitter release, impacting cell communication and function. In immune cells, interaction with CB2 receptors can influence immune responses and inflammation .

Molecular Mechanism

The molecular mechanism of JWH 018 2-hydroxyindole metabolite involves its binding to cannabinoid receptors. This binding can lead to the activation or inhibition of these receptors, depending on the context. The metabolite can act as an agonist or antagonist, modulating the activity of the receptors. This interaction can result in changes in intracellular signaling pathways, such as the cyclic AMP pathway, and can influence the expression of various genes involved in cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of JWH 018 2-hydroxyindole metabolite can change over time. The stability of this compound is influenced by factors such as temperature, pH, and the presence of other chemicals. Over time, the metabolite can degrade, leading to a decrease in its activity. Long-term studies have shown that prolonged exposure to this metabolite can result in changes in cellular function, such as altered gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of JWH 018 2-hydroxyindole metabolite vary with different dosages in animal models. At low doses, the metabolite may have minimal effects, while at higher doses, it can cause significant changes in cellular and physiological functions. High doses of this metabolite have been associated with toxic effects, such as cellular damage and inflammation. These effects are dose-dependent and can vary based on the species and the specific experimental conditions .

Metabolic Pathways

JWH 018 2-hydroxyindole metabolite is involved in several metabolic pathways. The primary pathway involves its formation through the hydroxylation of JWH 018 by cytochrome P450 enzymes. This metabolite can then undergo further metabolism, including conjugation with glucuronic acid by glucuronosyltransferase enzymes. These metabolic pathways are essential for the detoxification and excretion of the metabolite from the body .

Transport and Distribution

The transport and distribution of JWH 018 2-hydroxyindole metabolite within cells and tissues are mediated by various transporters and binding proteins. This metabolite can be transported across cell membranes by specific transporters, facilitating its distribution to different tissues. Once inside the cells, it can interact with intracellular proteins, influencing its localization and accumulation. The distribution of this metabolite can affect its activity and function within different cellular compartments .

Subcellular Localization

JWH 018 2-hydroxyindole metabolite exhibits specific subcellular localization, which can influence its activity and function. This metabolite can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific proteins and enzymes, affecting cellular processes such as energy production and protein synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-hydroxy-1-pentylindol-3-yl)-naphthalen-1-ylmethanone typically involves the hydroxylation of JWH 018. This can be achieved through various methods, including chemical and enzymatic hydroxylation. One common approach is the use of cytochrome P450 enzymes, which catalyze the hydroxylation of the indole ring in JWH 018 . The reaction conditions often involve the incubation of JWH 018 with human liver microsomes, followed by liquid chromatography-tandem mass spectrometry analysis to identify and isolate the metabolite .

Industrial Production Methods

Industrial production of this compound is less common due to its specific use in research rather than commercial applications. the production process would likely involve large-scale enzymatic hydroxylation using bioreactors containing cytochrome P450 enzymes. The metabolite can then be extracted and purified using chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

(2-hydroxy-1-pentylindol-3-yl)-naphthalen-1-ylmethanone undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include cytochrome P450 enzymes and chemical oxidants like potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride can be used, although this is less typical for this metabolite.

    Substitution: Reagents like alkyl halides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include dihydroxylated metabolites, reduced forms of the metabolite, and substituted derivatives with various functional groups .

Properties

IUPAC Name

(2-hydroxy-1-pentylindol-3-yl)-naphthalen-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23NO2/c1-2-3-8-16-25-21-15-7-6-13-20(21)22(24(25)27)23(26)19-14-9-11-17-10-4-5-12-18(17)19/h4-7,9-15,27H,2-3,8,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSYJCVSGIQLLKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C2=CC=CC=C2C(=C1O)C(=O)C3=CC=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301017815
Record name JWH-018 2-hydroxyindole metabolite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301017815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427325-32-3
Record name JWH-018 2-hydroxyindole metabolite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301017815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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